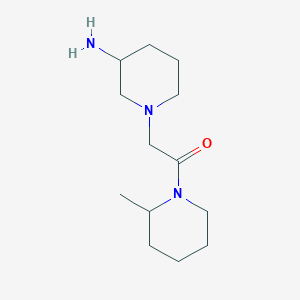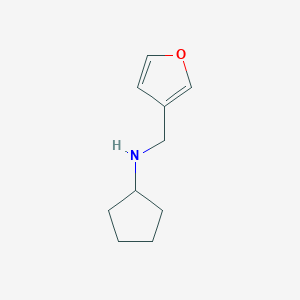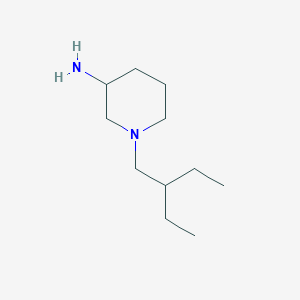
2-(3-Aminopiperidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one
Vue d'ensemble
Description
2-(3-Aminopiperidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one, also known as N-methyl-3-amino-1-piperidine-2-ethanone, is an organic compound with a variety of applications in scientific research. It is a colorless to pale yellow solid with a molecular weight of 177.26 g/mol. It is a derivative of piperidine and is used in the synthesis of various compounds. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers.
Mécanisme D'action
The mechanism of action of 2-(3-Aminopiperidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-onemino-1-piperidine-2-ethanone is not fully understood. However, it is believed that it acts as a nucleophile in the reaction of N-methyl-2-aminopiperidine with ethyl chloroformate or ethyl bromoacetate. It is also believed that the reaction of 2-(3-Aminopiperidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-onemino-1-piperidine-2-ethanone with ethyl chloroformate or ethyl bromoacetate produces a carbocation that can be attacked by the nucleophile, resulting in the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3-Aminopiperidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-onemino-1-piperidine-2-ethanone are not well understood. However, it is believed that it may have some effects on the central nervous system due to its structural similarity to piperidine. It is also believed that it may have some anti-inflammatory and anti-diabetic properties due to its structural similarity to ibuprofen and glipizide.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-Aminopiperidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-onemino-1-piperidine-2-ethanone has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize, making it a cost-effective option for synthesis of compounds. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, it is not entirely non-toxic and should be handled with care. Additionally, it may not be suitable for use in certain experiments due to its structural similarity to other compounds.
Orientations Futures
There are a number of potential future directions for the use of 2-(3-Aminopiperidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-onemino-1-piperidine-2-ethanone in scientific research. One potential direction is the use of this compound in the synthesis of new compounds with potential applications in the pharmaceutical and agrochemical industries. Additionally, further research could be conducted on the biochemical and physiological effects of this compound, as well as its potential applications in the treatment of various diseases. Additionally, further research could be conducted on the mechanism of action of this compound and its potential applications in the synthesis of other compounds. Finally, further research could be conducted on the advantages and limitations of this compound for use in laboratory experiments.
Applications De Recherche Scientifique
2-(3-Aminopiperidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-onemino-1-piperidine-2-ethanone has been used in many scientific research applications. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used in the synthesis of piperidine-based analogues of the anti-cancer drug paclitaxel. Additionally, it has been used in the synthesis of the anti-inflammatory drug ibuprofen and the anti-diabetic drug glipizide.
Propriétés
IUPAC Name |
2-(3-aminopiperidin-1-yl)-1-(2-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O/c1-11-5-2-3-8-16(11)13(17)10-15-7-4-6-12(14)9-15/h11-12H,2-10,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDQGOQUEBTNNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CN2CCCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl({[1-(pyridin-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1464341.png)
![[(1-cyclohexyl-1H-pyrazol-4-yl)methyl]methylamine](/img/structure/B1464342.png)

![2-Chloro-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one](/img/structure/B1464346.png)



![1-[(4-Methylpiperidin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1464351.png)

![3-{[6-(Propan-2-yl)pyrimidin-4-yl]amino}propanoic acid](/img/structure/B1464356.png)
![2-{[6-(Propan-2-yl)pyrimidin-4-yl]amino}acetamide](/img/structure/B1464357.png)
![1-[6-(Propan-2-yl)pyrimidin-4-yl]piperidin-3-ol](/img/structure/B1464358.png)

